Cyanoguanidine-15N4

Beschreibung

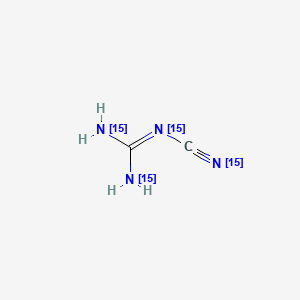

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-((15N)azanylidynemethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])[15N]=C([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Cyanoguanidine-15N4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of Cyanoguanidine-15N4, an isotopically labeled form of the versatile chemical compound cyanoguanidine (also known as dicyandiamide). This document is intended for researchers in chemistry, pharmacology, and materials science who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as standards in analytical methods.

Chemical Structure and Properties

This compound is a heavy-atom isotopologue of cyanoguanidine where all four nitrogen atoms are the 15N isotope. The fundamental structure consists of a guanidine core with a cyano substituent. The molecule is planar, a feature that has been confirmed by X-ray crystallography for the unlabeled compound.[1]

The presence of 15N isotopes does not alter the chemical reactivity but provides a distinct spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, making it an invaluable tool for tracing the metabolic fate of cyanoguanidine-derived compounds or for elucidating reaction mechanisms.

Molecular Details

| Property | Value | Source |

| Molecular Formula | C₂H₄¹⁵N₄ | [1] |

| IUPAC Name | 2-(¹⁵N)cyanoguanidine | [1] |

| Synonyms | Dicyandiamide-15N4, N-Cyanoguanidine-15N4, 1-Cyanoguanidine-15N4 | [1][2] |

| Molecular Weight | 88.05 g/mol | |

| Exact Mass | 88.03173572 Da | |

| InChI Key | QGBSISYHAICWAH-PQVJJBODSA-N | |

| SMILES | C(#[15N])[15N]=C([15NH2])[15NH2] | |

| CAS Number | 63419-77-2 |

Tautomerism

Cyanoguanidine can exist in different tautomeric forms. The predominant form is 2-cyanoguanidine, but other tautomers can be present in solution. The isotopic labeling in this compound allows for detailed studies of these tautomeric equilibria using 15N NMR spectroscopy.

Caption: Tautomeric equilibrium of cyanoguanidine.

Synthesis of 15N-Labeled Cyanoguanidine

Experimental Protocol for Singly Labeled Cyanoguanidine

Synthesis of 1-Cyanoguanidine-1-¹⁵N:

-

Preparation of Cyanogen bromide-¹⁵N: A solution of potassium cyanide-¹⁵N in water is slowly added to an ice-cooled mixture of bromine and water. The resulting wet cyanogen bromide-¹⁵N is distilled and then redistilled after drying with anhydrous calcium chloride.

-

Synthesis of 2-imino-1,3-dithiolane-¹⁵N: This intermediate is synthesized from 1,2-ethanedithiol and the prepared cyanogen bromide-¹⁵N.

-

Formation of 1-Cyanoguanidine-1-¹⁵N: The ammonium salt of 2-imino-1,3-dithiolane-¹⁵N is heated in 1-butanol under reflux for 20 hours. The solvent is evaporated, and the residue is extracted with warm ethanol. Concentration of the extract yields 1-cyanoguanidine-1-¹⁵N.

Synthesis of 1-Cyano-¹⁵N-guanidine:

-

A mixture of guanidine and cyanogen bromide-¹⁵N in DMF is stirred at 5°C for 2 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is treated with a small amount of water to yield 1-cyano-¹⁵N-guanidine as an insoluble product.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing singly labeled cyanoguanidines, which could be adapted for the fully labeled compound by using fully ¹⁵N-enriched starting materials.

Caption: Synthetic pathways for singly labeled cyanoguanidines.

Spectroscopic Analysis: ¹⁵N NMR

¹⁵N NMR spectroscopy is a powerful tool for the structural elucidation of nitrogen-containing compounds. Due to the low natural abundance of ¹⁵N (0.37%), isotopic enrichment, as in this compound, dramatically enhances the sensitivity of ¹⁵N NMR experiments. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, providing precise information about the electronic environment of each nitrogen atom.

For this compound, one would expect to observe distinct signals for the chemically non-equivalent nitrogen atoms in the molecule. The schematic ¹⁵N FT-NMR spectra of cyanoguanidine enriched with ¹⁵N show different chemical shifts for the different nitrogen atoms, confirming their distinct electronic environments. The exact chemical shifts and coupling constants for the fully labeled this compound would need to be determined experimentally.

Expected ¹⁵N NMR Spectral Features

Based on the structure of cyanoguanidine, one can predict the following features in the ¹⁵N NMR spectrum of this compound:

-

Distinct Resonances: The four nitrogen atoms are in three chemically different environments (the two amine nitrogens are equivalent), which should give rise to three distinct signals in the ¹⁵N NMR spectrum.

-

¹⁵N-¹⁵N Coupling: The presence of adjacent ¹⁵N atoms will result in spin-spin coupling, providing valuable information for signal assignment and structural confirmation.

-

¹⁵N-¹H Coupling: Coupling between the ¹⁵N nuclei and the protons of the amino groups will also be observed, further aiding in spectral interpretation.

The schematic spectra of singly labeled cyanoguanidines indicate distinct regions for the different nitrogen signals, which would be more pronounced and complex in the fully labeled compound due to extensive ¹⁵N-¹⁵N couplings.

Biological Context and Applications

While there is no specific signaling pathway documented for this compound itself, the cyanoguanidine moiety is a key structural feature in various biologically active molecules. For instance, it is a component of the histamine H4 receptor agonist, improgan. The use of this compound in the synthesis of such compounds would enable detailed investigation of their mechanism of action, receptor binding, and metabolic fate through ¹⁵N NMR-based studies.

Conclusion

This compound is a valuable research tool with a well-defined chemical structure. While a specific protocol for its synthesis requires adaptation from methods used for singly labeled analogues, its utility in mechanistic and structural studies is significant. The primary analytical technique for characterizing this compound and leveraging its isotopic labels is ¹⁵N NMR spectroscopy, which provides detailed insights into its electronic structure and tautomeric forms. This technical guide serves as a foundational resource for researchers intending to work with this isotopically labeled compound.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Cyanoguanidine-15N4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Cyanoguanidine-15N4. Given the limited availability of data for the isotopically labeled compound, this guide leverages information on its non-labeled counterpart, cyanoguanidine (also known as dicyandiamide), as a scientifically accepted surrogate for stability and physicochemical properties. Isotopic labeling with ¹⁵N is not expected to significantly alter the chemical reactivity or stability of the molecule.

Core Chemical Properties

This compound is a stable, isotopically labeled form of cyanoguanidine. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | Cyanoguanidine-¹⁵N₄ | N/A |

| Synonyms | Dicyandiamide-¹⁵N₄, 2-Cyanoguanidine-¹⁵N₄ | N/A |

| CAS Number | 63419-77-2 | N/A |

| Molecular Formula | C₂H₄¹⁵N₄ | N/A |

| Molecular Weight | 88.08 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 252 °C (decomposes) | [1] |

| pKa | Not available | N/A |

Solubility

The solubility of cyanoguanidine in various solvents at room temperature is detailed in the table below. This information is critical for handling, formulation, and analytical method development.

| Solvent | Solubility ( g/100 mL) | Reference(s) |

| Water | 4.13 | [1] |

| Ethanol | 1.3 | [1] |

| Acetone | Soluble | |

| Nonpolar organic solvents | Insoluble |

Stability Profile

Cyanoguanidine is reported to be stable when dry. However, its stability can be influenced by various environmental factors such as pH, temperature, and light.

Hydrolytic Stability

There are conflicting reports regarding the hydrolytic stability of cyanoguanidine. An OECD guideline study concluded that it is abiotically stable in water and not hydrolyzed regardless of pH. Conversely, other studies indicate that it can undergo hydrolysis, particularly under alkaline conditions, to form guanylurea, which can further hydrolyze to guanidine and ammonia. This discrepancy highlights the need for careful consideration of conditions when assessing hydrolytic stability.

Proposed Hydrolysis Pathway:

Caption: Proposed hydrolysis pathway of cyanoguanidine.

Thermal Stability

Photolytic Stability

Forced degradation studies under photolytic stress are crucial to determine the light sensitivity of this compound. A study predicted an atmospheric photo-oxidation half-life of 3.1 hours by hydroxy radicals. However, comprehensive studies on its photodegradation products and quantum yield under controlled laboratory conditions are not widely available.

Experimental Protocols

The following sections outline detailed methodologies for conducting stability studies on this compound, based on established regulatory guidelines and scientific best practices.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability Study

This protocol is adapted from OECD Guideline 111.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Prepare a solution of this compound in each buffer at a concentration not exceeding 0.01 M or half of its saturation concentration.

-

Incubation: Incubate the solutions in the dark in sealed, sterile containers at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for kinetic studies if degradation is observed).

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound and identify any degradation products.

-

Data Analysis: Determine the rate of hydrolysis and the half-life (t₁/₂) at each pH and temperature.

Protocol for Thermal Stability Study (TGA/DSC)

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or ceramic).

-

TGA Analysis:

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Heat the sample through a temperature range that includes its melting point at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow to or from the sample.

-

-

Data Analysis: Determine the onset of decomposition, peak decomposition temperature, and any phase transitions such as melting.

Protocol for Photostability Study

This protocol is based on ICH Guideline Q1B.

-

Sample Preparation:

-

Solid State: Spread a thin layer (not more than 3 mm) of solid this compound in a suitable container.

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water) in a chemically inert, transparent container.

-

-

Control Samples: Prepare dark control samples by wrapping identical containers in aluminum foil.

-

Exposure: Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties, assay, and degradation products using a validated stability-indicating HPLC method.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, derivatives of cyanoguanidine have been shown to possess biological activity. For instance, some derivatives exhibit antitumor and anti-inflammatory properties. Additionally, cyanoguanidine itself has been reported to have antimicrobial effects by interfering with folic acid synthesis. Recent studies have also identified cyanoguanidine derivatives as biased μ-opioid receptor agonists, which could lead to the development of novel analgesics with fewer side effects.

A conceptual diagram illustrating the potential impact of a bioactive cyanoguanidine derivative on a generic cell signaling pathway leading to apoptosis is presented below.

Caption: Conceptual signaling pathway for a cyanoguanidine derivative.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 215-230 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While data for the isotopically labeled compound is sparse, the information available for cyanoguanidine offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a starting point for rigorous stability testing, which is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule. Further studies are warranted to resolve the conflicting reports on hydrolytic stability and to fully characterize the thermal and photolytic degradation pathways of this compound.

References

Principle of 15N isotopic labeling with cyanoguanidine

An in-depth review of scientific literature and technical resources has revealed no established principle or application of cyanoguanidine as a primary source for 15N isotopic labeling in metabolic studies, protein analysis, or drug development. The prevailing methods for 15N isotopic labeling rely on universally metabolized nitrogen sources to ensure efficient and predictable incorporation into biomolecules.

While the query was specific to cyanoguanidine, this document will provide a comprehensive overview of the core principles and methodologies of 15N isotopic labeling using commonly accepted nitrogen donors. This guide is intended for researchers, scientists, and drug development professionals who wish to employ 15N labeling in their work.

Core Principles of 15N Isotopic Labeling

15N isotopic labeling is a powerful technique used to introduce a stable, heavy isotope of nitrogen (¹⁵N) into biomolecules, replacing the naturally more abundant ¹⁴N isotope. This allows for the differentiation and quantification of molecules based on their mass, enabling detailed studies of metabolic pathways, protein turnover, and drug-target interactions. The fundamental principle lies in providing an organism or an in vitro system with a nutrient source exclusively containing ¹⁵N. The cellular machinery then incorporates this heavy isotope into newly synthesized biomolecules, such as amino acids, proteins, and nucleic acids.

The key advantages of using the stable isotope ¹⁵N include:

-

Non-radioactivity: ¹⁵N is a stable isotope, making it safe to handle without the need for specialized radiological protection measures.

-

High analytical sensitivity: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between ¹⁴N and ¹⁵N-containing molecules.

-

Minimal isotopic effect: The small mass difference between ¹⁴N and ¹⁵N rarely alters the biochemical properties of the labeled molecules, ensuring that their biological behavior is representative of their unlabeled counterparts.

Commonly Used 15N Sources

The choice of the ¹⁵N donor is critical for achieving high labeling efficiency. The most common sources include:

-

¹⁵N-Ammonium Salts: Salts such as ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ are widely used for labeling microorganisms (bacteria, yeast), plants, and cell cultures.[1] These simple inorganic salts are readily taken up and assimilated into the central nitrogen metabolism, leading to the labeling of a wide range of nitrogen-containing biomolecules.

-

¹⁵N-Labeled Amino Acids: For studies in mammalian cell cultures, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a prevalent technique.[1] In a ¹⁵N-based SILAC approach, cells are grown in a medium where specific essential amino acids (e.g., lysine and arginine) are replaced with their ¹⁵N-labeled counterparts.

-

¹⁵N-Labeled Algal and Bacterial Diets: For labeling whole organisms, such as rodents or insects, a common strategy is to feed them a diet composed of ¹⁵N-enriched algae (e.g., Spirulina) or bacteria.[2] This ensures systemic labeling of all tissues and proteins.

-

¹⁵N-Nitrates: In plant and cyanobacterial research, ¹⁵N-labeled nitrates (e.g., K¹⁵NO₃) are often used as the primary nitrogen source in the growth medium.[3][4]

Experimental Workflow for 15N Metabolic Labeling

A typical experimental workflow for 15N metabolic labeling followed by proteomic analysis is outlined below.

Detailed Experimental Protocol: 15N Labeling in E. coli

This protocol provides a method for expressing a ¹⁵N-labeled protein in E. coli using ¹⁵NH₄Cl as the nitrogen source.

Materials:

-

M9 minimal medium components

-

¹⁵NH₄Cl (≥98% isotopic purity)

-

Glucose (20% w/v solution, sterile)

-

1 M MgSO₄ (sterile)

-

1 M CaCl₂ (sterile)

-

Trace elements solution (100x, sterile)

-

Thiamine and Biotin solutions (sterile)

-

Appropriate antibiotic

-

E. coli expression strain containing the plasmid for the protein of interest

-

LB or other rich medium

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Adaptation Culture: The next day, inoculate 1 L of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.05. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

-

¹⁵N Labeling Culture:

-

Prepare 1 L of M9 medium, omitting NH₄Cl.

-

Autoclave the medium.

-

Aseptically add 1 g of ¹⁵NH₄Cl.

-

Add sterile solutions of glucose (to 0.4%), MgSO₄ (to 1 mM), CaCl₂ (to 0.1 mM), trace elements, vitamins, and the appropriate antibiotic.

-

-

Inoculation and Growth: Harvest the cells from the adaptation culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in a small volume of the ¹⁵N-M9 medium and use it to inoculate the 1 L ¹⁵N-M9 culture to an OD₆₀₀ of ~0.1. Grow the culture at 37°C with shaking.

-

Induction: Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression according to the specific requirements of the expression system (e.g., by adding IPTG).

-

Harvesting: Continue to grow the cells for the required expression time (typically 3-16 hours) at the optimal temperature. Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

-

Verification of Labeling: The efficiency of ¹⁵N incorporation can be determined by mass spectrometry analysis of the purified protein or peptides derived from it.

Quantitative Data in 15N Labeling

The primary quantitative output from ¹⁵N labeling experiments is the ratio of the abundance of the heavy (¹⁵N-labeled) to the light (¹⁴N-unlabeled) forms of a peptide or protein. This ratio provides a direct measure of the relative change in protein abundance or synthesis rate between two experimental conditions.

| Parameter | Typical Value/Range | Analytical Method | Reference |

| Isotopic Enrichment | >95% | Mass Spectrometry | |

| Labeling Efficiency in Arabidopsis | 93-99% | Mass Spectrometry | |

| Fractional Synthesis Rate (FSR) of Proteins | 44-76% in Pancreatic Cancer Cells | MALDI-TOF/TOF MS | |

| ¹⁵N Enrichment in Mouse Tissues | Typically >95% | Mass Spectrometry |

Applications in Drug Development

15N isotopic labeling is a valuable tool in various stages of drug discovery and development:

-

Target Identification and Validation: By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels or turnover rates are affected by a drug candidate.

-

Mechanism of Action Studies: Isotope tracing can elucidate how a drug perturbs specific metabolic pathways.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Biomarker Discovery: Quantitative proteomics using ¹⁵N labeling can identify protein biomarkers that correlate with drug efficacy or toxicity.

Logical Relationship of 15N Labeling in Proteomics

The following diagram illustrates the logical flow from the biological question to the final data interpretation in a typical quantitative proteomics experiment using 15N labeling.

References

- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Dicyanodiamide-¹⁵N₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Dicyanodiamide-¹⁵N₄, also known as Cyanoguanidine-¹⁵N₄. This isotopically labeled compound serves as a crucial tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard for analytical quantification.

Discovery and Significance

The discovery of Dicyanodiamide-¹⁵N₄ is not attributed to a single breakthrough event but rather evolved from the broader field of isotopic labeling for scientific investigation. The synthesis of ¹⁵N-labeled cyanoguanidines was driven by the need to trace the pathways of nitrogen atoms in chemical reactions and biological systems. By replacing the naturally abundant ¹⁴N with the heavier, stable isotope ¹⁵N, researchers can employ techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate reaction mechanisms and metabolic fates of dicyandiamide and its derivatives.

The ability to synthesize cyanoguanidine with ¹⁵N at specific nitrogen positions, or with all four nitrogen atoms labeled (¹⁵N₄), has been particularly valuable in distinguishing between the chemically non-equivalent nitrogen atoms in the molecule and understanding their respective roles in downstream chemical transformations.

Synthesis of Dicyanodiamide-¹⁵N₄

The synthesis of Dicyanodiamide-¹⁵N₄ involves the dimerization of cyanamide, which itself is derived from a ¹⁵N-labeled precursor. The most common industrial production methods for unlabeled dicyandiamide utilize calcium cyanamide or urea. For the synthesis of the fully ¹⁵N-labeled analogue, a plausible and efficient pathway starts with ¹⁵N-labeled precursors.

A key method for preparing ¹⁵N-labeled cyanoguanidines was reported by Omura and colleagues in 1977. While they detailed the synthesis of partially labeled compounds, the principles can be extended to produce the fully ¹⁵N₄-labeled version. The general approach involves the reaction of a ¹⁵N-labeled cyanamide or a precursor that generates it in situ.

A proposed synthetic pathway starting from commercially available ¹⁵N-labeled starting materials is outlined below. This method is based on established chemistry for dicyandiamide synthesis, adapted for isotopic labeling.

Proposed Experimental Protocol: Synthesis from ¹⁵N-Labeled Calcium Cyanamide

This protocol outlines a laboratory-scale synthesis of Dicyanodiamide-¹⁵N₄.

Materials:

-

Calcium Cyanamide-¹⁵N₂ (Ca¹⁵NCN)

-

Deionized Water

-

Carbon Dioxide (gas)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Hydroxide (NaOH), 1 M

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Stirring plate and magnetic stirrer bar

-

Gas inlet tube

-

Condenser

-

Heating mantle

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Crystallization dish

-

Standard laboratory glassware

Procedure:

-

Preparation of ¹⁵N-Cyanamide Solution:

-

In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, and condenser, suspend Calcium Cyanamide-¹⁵N₂ in deionized water.

-

Cool the suspension in an ice bath and slowly bubble carbon dioxide gas through the mixture with vigorous stirring. The CO₂ will precipitate calcium as calcium carbonate, liberating ¹⁵N-cyanamide into the aqueous solution.

-

Monitor the pH of the reaction. The reaction is typically carried out until the pH is neutral.

-

Filter the mixture using a Büchner funnel to remove the insoluble calcium carbonate. The filtrate is an aqueous solution of ¹⁵N-Cyanamide.

-

-

Dimerization to Dicyanodiamide-¹⁵N₄:

-

Transfer the ¹⁵N-Cyanamide solution to a clean flask.

-

Adjust the pH of the solution to approximately 9 using 1 M NaOH. The dimerization of cyanamide to dicyandiamide is favored under mildly alkaline conditions.

-

Heat the solution to 80-90°C with stirring for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., thin-layer chromatography).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the solution slowly to room temperature and then further in an ice bath to induce crystallization of Dicyanodiamide-¹⁵N₄.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash to remove impurities.

-

Dry the purified Dicyanodiamide-¹⁵N₄ crystals under vacuum.

-

Logical Workflow for Dicyanodiamide-¹⁵N₄ Synthesis

Caption: Workflow for the synthesis of Dicyanodiamide-¹⁵N₄.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis and characterization of Dicyanodiamide-¹⁵N₄.

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₂H₄¹⁵N₄ | - |

| Molecular Weight | 88.08 g/mol | Calculated |

| ¹⁵N Isotopic Purity | >98% | Typically achieved with high-purity starting materials |

| Typical Reaction Yield | 70-85% | Based on ¹⁵N-Cyanamide |

| pH for Dimerization | 8.5 - 9.5 | Optimal range for dimerization |

| Temperature for Dimerization | 80 - 90 °C | - |

| Solubility (Water, 20°C) | ~32 g/L | For unlabeled dicyandiamide, similar solubility expected |

Analytical Characterization

The successful synthesis of Dicyanodiamide-¹⁵N₄ is confirmed through various analytical techniques.

Mass Spectrometry:

Mass spectrometry is a primary tool for confirming the incorporation of ¹⁵N isotopes. The molecular ion peak in the mass spectrum will be shifted according to the number of ¹⁵N atoms.

| Compound | Molecular Ion (M+) | Expected m/z |

| Dicyanodiamide (unlabeled) | [C₂H₄¹⁴N₄]⁺ | 84.04 |

| Dicyanodiamide-¹⁵N₄ | [C₂H₄¹⁵N₄]⁺ | 88.04 |

¹⁵N NMR Spectroscopy:

¹⁵N NMR provides detailed information about the chemical environment of each nitrogen atom. In Dicyanodiamide-¹⁵N₄, all four nitrogen signals will be present, and their chemical shifts can confirm the structure. The spectrum will be more complex than that of a singly labeled molecule due to ¹⁵N-¹⁵N coupling.

Signaling Pathway Analysis (Hypothetical Application)

Dicyanodiamide and its derivatives are used in the synthesis of various biologically active compounds, such as metformin. If Dicyanodiamide-¹⁵N₄ were used to synthesize a labeled drug, its metabolic fate could be traced. The following diagram illustrates a hypothetical pathway where a drug derived from Dicyanodiamide-¹⁵N₄ is metabolized.

Caption: Hypothetical metabolic tracing using a drug derived from Dicyanodiamide-¹⁵N₄.

This guide provides a foundational understanding of the synthesis and significance of Dicyanodiamide-¹⁵N₄. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety information.

A Technical Guide to the Potential Applications of Cyanoguanidine-¹⁵N₄ in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale measurement of protein abundance and its dynamic changes in response to various stimuli, disease states, or therapeutic interventions. A key strategy in quantitative proteomics is the use of stable isotope labeling, where heavier isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H) are incorporated into proteins or peptides. This mass difference allows for the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry.

Cyanoguanidine (also known as dicyandiamide) is a nitrogen-rich compound. A ¹⁵N₄-labeled version, where the four nitrogen atoms are the heavy isotope ¹⁵N, presents an intriguing possibility as a chemical labeling reagent for quantitative proteomics. Its potential lies in the chemical modification of peptides, specifically through a process known as guanidination.

Core Concept: ¹⁵N₄-Guanidination for Quantitative Proteomics

The primary theoretical application of Cyanoguanidine-¹⁵N₄ in proteomics is for the chemical derivatization of primary amines on peptides, particularly the ε-amino group of lysine residues. This reaction, known as guanidination, converts lysine into homoarginine, an analog of arginine.

The advantages of guanidination in mass spectrometry-based proteomics include:

-

Improved Ionization Efficiency: The conversion of lysine to the more basic homoarginine can enhance the signal of lysine-containing peptides in mass spectrometry.[1][2]

-

Simplified Spectra: Trypsin, the most common enzyme used to digest proteins into peptides for proteomic analysis, cleaves after lysine and arginine residues. Guanidination of lysine residues makes them resistant to tryptic cleavage, resulting in longer peptides and potentially altering protein sequence coverage. More commonly, guanidination is performed after tryptic digestion.

-

Quantitative Labeling: By using an isotopically labeled guanidinating reagent, a known mass difference is introduced into peptides from different samples, allowing for their relative quantification.

In a hypothetical scenario, Cyanoguanidine-¹⁵N₄ could serve as a ¹⁵N-based guanidinating agent. When reacted with peptides, it would introduce a +4 Da mass shift for each labeled amine compared to its unlabeled counterpart.

Experimental Workflow for Quantitative Proteomics using Cyanoguanidine-¹⁵N₄

The following diagram illustrates a general workflow for a quantitative proteomics experiment employing a chemical labeling strategy like the hypothetical use of Cyanoguanidine-¹⁵N₄.

Hypothetical Experimental Protocol for Peptide Labeling with Cyanoguanidine-¹⁵N₄

This protocol is a hypothetical adaptation based on established guanidination procedures.[1][3] Optimization would be required for the specific use of Cyanoguanidine-¹⁵N₄.

Materials:

-

Lyophilized peptide samples from tryptic digestion (e.g., from control and treated cell lysates).

-

Cyanoguanidine (unlabeled) solution.

-

Cyanoguanidine-¹⁵N₄ solution.

-

Ammonium hydroxide or another suitable base to achieve alkaline pH.

-

Reaction buffer (e.g., 50 mM ammonium bicarbonate).

-

Quenching solution (e.g., trifluoroacetic acid - TFA).

-

C18 desalting spin columns.

-

Mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

-

Protein Digestion: Digest protein extracts with trypsin according to standard protocols to generate peptides.

-

Sample Preparation: Aliquot equal amounts of peptide digest from the control and treated samples into separate microcentrifuge tubes. Lyophilize the peptides to dryness.

-

Reconstitution: Reconstitute the control peptides in reaction buffer and the treated peptides in a separate aliquot of the same buffer.

-

Labeling Reaction:

-

To the control sample, add the unlabeled Cyanoguanidine solution.

-

To the treated sample, add the Cyanoguanidine-¹⁵N₄ solution.

-

Adjust the pH of both solutions to >10.5 with ammonium hydroxide to facilitate the guanidination reaction.

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 65°C) for a defined period (e.g., 30 minutes).[3]

-

Quenching: Stop the reaction by adding the quenching solution (e.g., TFA) to lower the pH.

-

Sample Combination and Desalting: Combine the labeled control and treated samples. Desalt the combined peptide mixture using C18 spin columns to remove excess reagent and salts.

-

Mass Spectrometry Analysis: Analyze the desalted, labeled peptides by LC-MS/MS. The instrument will detect pairs of peptide peaks with a mass difference corresponding to the number of incorporated ¹⁵N₄-guanidino groups.

Data Presentation: Quantitative Proteomics Data

The output of a quantitative proteomics experiment using Cyanoguanidine-¹⁵N₄ would be a list of identified proteins with their corresponding abundance ratios between the compared samples. This data is typically presented in a tabular format.

Table 1: Example of Quantitative Proteomics Data from a Hypothetical Cyanoguanidine-¹⁵N₄ Labeling Experiment

| Protein ID | Gene Name | Protein Name | Log₂(Treated/Control) | p-value | Number of Peptides |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | 12 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | 25 |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.21 | 0.005 | 18 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | < 0.001 | 15 |

| P10415 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.11 | 0.88 | 9 |

This is illustrative data and does not represent actual experimental results.

Application in Signaling Pathway Analysis

A primary application of quantitative proteomics is to elucidate the effects of drugs or disease on cellular signaling pathways. By quantifying changes in protein abundance, researchers can infer the activation or inhibition of specific pathways. Proteomics can be used to identify changes in the expression of key signaling proteins, such as kinases, phosphatases, and transcription factors.

The diagram below illustrates a simplified signaling pathway. A quantitative proteomics experiment using a method like ¹⁵N₄-guanidination could reveal which proteins in this pathway are up- or down-regulated in response to a particular treatment, providing insights into the drug's mechanism of action.

Conclusion

While Cyanoguanidine-¹⁵N₄ is not a commonly documented reagent in the proteomics field, its chemical properties suggest a potential utility as a novel tool for quantitative proteomics through ¹⁵N-based guanidination of peptides. This technical guide has outlined the theoretical basis for its application, a hypothetical experimental workflow, and its potential role in elucidating complex biological processes such as cellular signaling. Further research and validation would be necessary to establish its efficacy and reliability in comparison to existing quantitative proteomics methods. The principles discussed herein, however, are grounded in well-established practices of chemical derivatization and isotopic labeling in mass spectrometry.

References

In-Depth Technical Guide: Physicochemical Data of CAS Number 63419-77-2 (Cyanoguanidine-15N4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 63419-77-2, which has been identified as Cyanoguanidine-15N4. This is an isotopically labeled form of cyanoguanidine (also known as dicyandiamide), a versatile molecule used in various industrial and pharmaceutical applications. Due to the limited availability of specific experimental data for the 15N-labeled variant, this guide primarily presents data for the non-isotopically labeled cyanoguanidine, which is expected to have nearly identical physicochemical properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as an analytical standard, or in other scientific endeavors.

Chemical Identity

| Identifier | Value |

| CAS Number | 63419-77-2 |

| Chemical Name | This compound |

| IUPAC Name | 2-(¹⁵N)cyanoguanidine |

| Synonyms | N-Cyanoguanidine-15N4, 1-Cyanoguanidine-15N4, 2-Cyanoguanidine-15N4, Dicyandiamide-15N4 |

| Molecular Formula | C₂H₄¹⁵N₄ |

| Molecular Weight | 88.05 g/mol [1] |

Physicochemical Data

The following tables summarize the key physicochemical properties of cyanoguanidine. It is important to note that these values are for the non-isotopically labeled compound (CAS Number: 461-58-5) but are considered to be representative for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | Sigma-Aldrich |

| Melting Point | 208-211 °C | Sigma-Aldrich |

| Density | 1.4 g/cm³ at 20 °C | Sigma-Aldrich |

| Bulk Density | 400 kg/m ³ | Sigma-Aldrich |

Table 2: Solubility Data

| Solvent | Solubility (g/L) | Temperature (°C) | Source |

| Water | 41.3 | 25 | Wikipedia[2] |

| Acetone | Soluble | Not Specified | Wikipedia |

| Ethanol | Soluble | Not Specified | Wikipedia |

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder.

-

Capillary Tube Filling: A capillary tube, sealed at one end, is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped to ensure the sample is packed at the bottom.

-

Apparatus Setup: The filled capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Result: The melting point is reported as the range T1-T2.

Solubility Determination

Objective: To determine the solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: A known mass of the solute is weighed accurately.

-

Solvent Addition: A known volume of the solvent is added to a sealed container holding the solute.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or as a percentage.

Visualizations

Tautomerism of Cyanoguanidine

Cyanoguanidine can exist in different tautomeric forms. The following diagram illustrates the equilibrium between the two principal tautomers.

Caption: Tautomeric equilibrium of Cyanoguanidine.

General Synthesis Workflow of Cyanoguanidine

The industrial synthesis of cyanoguanidine often starts from calcium cyanamide. The following diagram outlines a simplified workflow.

Caption: Simplified synthesis workflow for Cyanoguanidine.

Applications and Biological Relevance

Cyanoguanidine and its isotopically labeled form are valuable in several research and industrial fields:

-

Metabolic Studies: this compound is used as a tracer to study the metabolic fate of nitrogen-containing compounds in biological systems.

-

Analytical Standard: It serves as an internal standard in mass spectrometry and NMR spectroscopy for the quantification of cyanoguanidine and related compounds in various matrices.

-

Pharmaceutical Synthesis: Cyanoguanidine is a precursor in the synthesis of various pharmaceuticals, including the antidiabetic drug metformin.

-

Industrial Applications: It is used as a curing agent for epoxy resins, a stabilizer for PVC, and in the manufacturing of fertilizers and dyes.

The biological activity of cyanoguanidine itself is of interest, as it can influence nitrogen metabolism in soil and has been investigated for its potential pharmacological effects.

Conclusion

This technical guide provides essential physicochemical data and related information for CAS number 63419-77-2, this compound. While specific experimental data for the isotopically labeled compound is scarce, the data for its non-labeled analogue, cyanoguanidine, offers a reliable reference for researchers. The provided experimental protocols and visualizations aim to support the practical application and understanding of this important chemical compound in a research and development setting.

References

Unraveling Metabolic Fates: A Technical Guide to Cyanoguanidine-¹⁵N₄ as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for Cyanoguanidine-¹⁵N₄ as a metabolic tracer. Given the limited direct research on the in vivo metabolism of cyanoguanidine in a drug development context, this document outlines a proposed mechanism based on established principles of ¹⁵N tracing, known chemical degradation pathways of cyanoguanidine, and analogous metabolic pathways of related compounds. The experimental protocols and quantitative data presented are representative of typical tracer studies and should be adapted for specific research applications.

Introduction to ¹⁵N Tracing with Cyanoguanidine-¹⁵N₄

Nitrogen-15 (¹⁵N) tracing is a powerful technique that utilizes the stable, non-radioactive isotope of nitrogen to track the metabolic fate of nitrogen-containing compounds within a biological system.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N in a molecule of interest, researchers can follow the tracer's journey, identifying its metabolites and quantifying the kinetics of its transformation.[2][3]

Cyanoguanidine-¹⁵N₄, in which all four nitrogen atoms are substituted with ¹⁵N, serves as a robust tracer for elucidating the metabolic pathways of cyanoguanidine (also known as dicyandiamide). The core principle of its mechanism of action lies in the fact that the isotopic labeling does not alter the chemical properties of the molecule. Therefore, Cyanoguanidine-¹⁵N₄ will undergo the same enzymatic and chemical transformations as its unlabeled counterpart. The presence of the heavy isotope allows for the unambiguous detection and quantification of the parent compound and its nitrogen-containing metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Proposed Mechanism of Action and Metabolic Pathway

While comprehensive in vivo metabolic data for cyanoguanidine in mammals is not extensively documented, a plausible metabolic pathway can be proposed based on its chemical properties and microbial degradation pathways. The primary mechanism of action for Cyanoguanidine-¹⁵N₄ as a tracer is its participation in these metabolic transformations, allowing for the mapping and quantification of each step.

A key proposed metabolic step is the hydrolysis of cyanoguanidine to guanylurea. This reaction is known to occur under acidic conditions and has been observed in bacterial metabolism.[5] In an in vivo context, this transformation could potentially occur in the acidic environment of the stomach or be enzymatically mediated. Following the administration of Cyanoguanidine-¹⁵N₄, the ¹⁵N label would be retained in the resulting ¹⁵N-guanylurea.

Further metabolism of guanylurea has been observed in bacteria, where it is hydrolyzed to guanidine and ammonia by the enzyme guanylurea hydrolase. If a similar enzymatic activity exists in the host organism, the ¹⁵N label would then be distributed between ¹⁵N-guanidine and ¹⁵N-ammonia. This ammonia can then enter the host's nitrogen pool, participating in various metabolic processes, including urea synthesis and amino acid transamination.

The proposed metabolic pathway is illustrated in the following diagram:

Quantitative Data Analysis

The use of Cyanoguanidine-¹⁵N₄ allows for the quantification of its absorption, distribution, metabolism, and excretion (ADME). Below are tables summarizing hypothetical pharmacokinetic parameters and metabolite distribution that could be obtained from a tracer study.

Table 1: Hypothetical Pharmacokinetic Parameters of Cyanoguanidine-¹⁵N₄

| Parameter | Value | Unit | Description |

| Cmax (Peak Plasma Concentration) | 5.2 | µg/mL | Maximum observed concentration in plasma. |

| Tmax (Time to Peak Concentration) | 1.5 | hours | Time at which Cmax is reached. |

| AUC (Area Under the Curve) | 25.8 | µg·h/mL | Total drug exposure over time. |

| t½ (Half-life) | 4.3 | hours | Time required for the plasma concentration to decrease by half. |

| CL (Clearance) | 0.8 | L/h/kg | Volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | 3.5 | L/kg | Apparent volume into which the drug distributes. |

Table 2: Hypothetical Distribution of ¹⁵N Label in Metabolites at 24 hours Post-Dose

| Metabolite | Tissue | ¹⁵N Enrichment (Atom % Excess) | Percentage of Total ¹⁵N |

| Cyanoguanidine-¹⁵N₄ | Plasma | 2.5 | 15% |

| Guanylurea-¹⁵N₄ | Liver | 1.8 | 45% |

| Guanidine-¹⁵N₃ | Kidney | 1.2 | 25% |

| ¹⁵N-Urea | Urine | 0.5 | 10% |

| ¹⁵N-Amino Acids | Muscle | 0.1 | 5% |

Experimental Protocols

A successful tracer study with Cyanoguanidine-¹⁵N₄ requires meticulous planning and execution of experimental protocols. The following outlines a general workflow for an in vivo study in a rodent model.

In Vivo Tracer Administration and Sample Collection

-

Animal Acclimation: Acclimate subjects (e.g., male Sprague-Dawley rats, 250-300g) for at least one week with controlled diet and housing conditions.

-

Tracer Preparation: Dissolve Cyanoguanidine-¹⁵N₄ in a sterile vehicle (e.g., saline) to a final concentration of 10 mg/mL.

-

Administration: Administer a single dose of Cyanoguanidine-¹⁵N₄ (e.g., 20 mg/kg) via oral gavage.

-

Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Collect urine and feces in metabolic cages for 24 hours.

-

Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidneys, muscle). Immediately flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

The experimental workflow is depicted in the following diagram:

Sample Preparation and Analysis

-

Plasma Separation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Metabolite Extraction:

-

Plasma/Urine: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of plasma or urine. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Tissues: Homogenize frozen tissue samples in a cold methanol/water (80:20) solution. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.

-

-

Analysis by LC-MS/MS:

-

Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate metabolites on a suitable column (e.g., C18 reverse-phase).

-

Use multiple reaction monitoring (MRM) to detect and quantify the transition of the ¹⁵N-labeled parent compound and its predicted metabolites to their respective fragment ions.

-

-

Analysis by NMR Spectroscopy:

-

Lyophilize extracted samples and reconstitute in a deuterated solvent.

-

Acquire ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra to identify and quantify ¹⁵N-labeled compounds based on the correlation of proton and nitrogen chemical shifts.

-

Logical Relationships in Tracer Data Interpretation

The interpretation of data from a Cyanoguanidine-¹⁵N₄ tracer study involves establishing logical relationships between the observed labeled species to reconstruct the metabolic pathway and quantify fluxes.

Conclusion

Cyanoguanidine-¹⁵N₄ is a promising tracer for investigating the metabolic fate of cyanoguanidine. While further research is needed to fully elucidate its in vivo metabolic pathways in mammals, the principles of ¹⁵N tracing, combined with the proposed metabolic routes, provide a solid foundation for designing and interpreting such studies. The use of advanced analytical techniques like LC-MS/MS and NMR is crucial for obtaining high-quality quantitative and qualitative data. This guide provides a comprehensive framework for researchers and drug development professionals to utilize Cyanoguanidine-¹⁵N₄ in their metabolic investigations.

References

- 1. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inis.iaea.org [inis.iaea.org]

- 5. experts.umn.edu [experts.umn.edu]

A Technical Guide to Cyanoguanidine-¹⁵N₄ for Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling and ¹⁵N Enrichment

Stable isotope labeling is a powerful technique used to track molecules within biological systems and to perform accurate quantification of proteins, metabolites, and other biomolecules.[1] In mass spectrometry, molecules labeled with a heavy isotope (e.g., ¹⁵N, ¹³C, ²H) are chemically identical to their unlabeled counterparts but can be distinguished by their mass difference.[1] This allows for the precise relative or absolute quantification of molecules in complex mixtures.

¹⁵N is a stable, non-radioactive isotope of nitrogen. Metabolic labeling with ¹⁵N involves introducing a ¹⁵N-enriched precursor into the growth medium of cells or organisms.[2] The organism then incorporates the heavy nitrogen into its proteins, nucleic acids, and other nitrogen-containing biomolecules. This in vivo incorporation allows for the mixing of labeled ("heavy") and unlabeled ("light") samples at an early stage of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[3]

Properties of Cyanoguanidine-¹⁵N₄

Cyanoguanidine, also known as dicyandiamide, is a derivative of guanidine.[4] The ¹⁵N₄ designation indicates that all four nitrogen atoms in the molecule are the ¹⁵N isotope. The key physical and chemical properties of Cyanoguanidine-¹⁵N₄ are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄¹⁵N₄ | |

| Molecular Weight | 88.05 g/mol | |

| Monoisotopic Mass | 88.03173572 Da | |

| Synonyms | N-Cyanoguanidine-¹⁵N₄, Dicyandiamide-¹⁵N₄ | |

| Appearance | White crystalline solid (for unlabeled) | |

| Solubility | Soluble in water and ethanol (for unlabeled) |

Potential Applications of Cyanoguanidine-¹⁵N₄ in Stable Isotope Labeling

While specific protocols for the use of Cyanoguanidine-¹⁵N₄ as a primary nitrogen source in metabolic labeling are not well-documented in peer-reviewed literature, its chemical structure suggests potential applications as a precursor for the synthesis of other ¹⁵N-labeled compounds or for specialized labeling studies.

Precursor for Labeled Biomolecule Synthesis

Cyanoguanidine-¹⁵N₄ could potentially serve as a starting material for the chemical synthesis of other ¹⁵N-labeled molecules, such as amino acids or nucleic acid bases. This would be particularly useful for introducing ¹⁵N into specific positions within a target molecule.

Metabolic Labeling in Specific Organisms

It is conceivable that certain microorganisms might be capable of metabolizing cyanoguanidine as a nitrogen source. In such cases, Cyanoguanidine-¹⁵N₄ could be used for whole-organism metabolic labeling. However, the metabolic pathways for cyanoguanidine assimilation would need to be well-understood to ensure uniform and efficient labeling of the proteome or metabolome.

General Experimental Protocol for ¹⁵N Metabolic Labeling

As specific protocols for Cyanoguanidine-¹⁵N₄ are unavailable, a general protocol for ¹⁵N metabolic labeling using a generic ¹⁵N source (e.g., ¹⁵NH₄Cl) is provided below. This protocol would need to be adapted and optimized if Cyanoguanidine-¹⁵N₄ were to be used as the nitrogen source.

Objective: To achieve >95% ¹⁵N incorporation into the proteome of a cell culture for quantitative proteomic analysis.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium depleted of the standard nitrogen source

-

¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or potentially Cyanoguanidine-¹⁵N₄)

-

Standard cell culture reagents and equipment

-

Mass spectrometer

Procedure:

-

Adaptation: Gradually adapt the cells to the ¹⁵N-depleted medium over several passages to avoid shocking the cells.

-

Labeling: Culture the cells in the medium supplemented with the ¹⁵N-labeled nitrogen source for a sufficient number of cell divisions to ensure high incorporation of the isotope. This is typically 5-6 doublings.

-

Harvesting: Harvest the labeled ("heavy") and unlabeled ("light") cells separately.

-

Sample Mixing: Combine the "heavy" and "light" cell pellets in a 1:1 ratio (or other desired ratio).

-

Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

Visualization of Workflows and Structures

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.

Caption: General workflow for stable isotope labeling in cell culture (SILAC).

References

- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Metabolic Labeling Strategy for Relative Protein Quantification in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

N-Cyanoguanidine-15N4: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Cyanoguanidine-15N4, a nitrogen-15 labeled form of cyanoguanidine (also known as dicyandiamide). While isotopic labeling does not significantly alter the chemical hazards, it is crucial for professionals in research and drug development to be fully aware of the safety protocols associated with this compound. N-Cyanoguanidine is utilized as a precursor and intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs like metformin, as well as in the production of some antibiotics and anti-inflammatory agents.[1][2][3][4] Its applications also extend to pharmaceutical coatings and preservation.[1]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of N-Cyanoguanidine-15N4 is fundamental to its safe handling. The data presented below is for the unlabeled compound, cyanoguanidine, which is chemically analogous.

| Property | Value | Source |

| Molecular Formula | C₂H₄¹⁵N₄ | |

| Molecular Weight | 88.05 g/mol | |

| Appearance | White crystalline powder/solid | |

| Odor | Odorless | |

| Melting Point | 208 - 211 °C (406.4 - 411.8 °F) | |

| Solubility in Water | 32 g/L at 20 °C | |

| Vapor Pressure | Negligible | |

| Stability | Stable under normal conditions |

Toxicological Information

N-Cyanoguanidine is of low toxicity, but appropriate precautions should always be taken in a laboratory setting. Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentrations can cause cyanosis.

| Metric | Value | Species | Source |

| LD50 Oral | > 10,000 mg/kg | Mouse | |

| LD50 Dermal | > 2,000 mg/kg | Rabbit | |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | |

| Serious Eye Damage/Irritation | No eye irritation | Rabbit | |

| Carcinogenicity | Not classified as a carcinogen | IARC, NTP, OSHA |

Experimental Protocols for Safe Handling

The following protocols are designed to ensure the safe handling of N-Cyanoguanidine-15N4 in a research environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling N-Cyanoguanidine-15N4 to determine the appropriate level of PPE.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling :

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

-

Storage :

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. | |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Accidental Release

A decision-making workflow for handling accidental spills is outlined below.

Disposal Considerations

Dispose of N-Cyanoguanidine-15N4 and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Waste materials should be disposed of through a licensed waste disposal company.

Incompatibility and Hazardous Reactions

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Hazardous Polymerization : Does not occur.

This technical guide is intended to provide essential safety and handling information for N-Cyanoguanidine-15N4. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this product before use.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Mass Shift of Cyanoguanidine-¹⁵N₄ Labeled Peptides

This technical guide provides a comprehensive overview of the theoretical mass shift associated with the chemical labeling of peptides using Cyanoguanidine-¹⁵N₄. This method offers a robust platform for quantitative proteomics, enabling the precise analysis of peptides and proteins through mass spectrometry. This document outlines the underlying chemistry, theoretical mass calculations, experimental considerations, and data analysis workflows.

Introduction to Cyanoguanidine Labeling

Cyanoguanidine, also known as dicyandiamide, is a chemical reagent capable of reacting with primary amines. In the context of proteomics, this reactivity is harnessed to modify the N-terminal amine of a peptide and the epsilon-amino group of lysine residues. This process, a form of guanidination, results in the formation of a biguanide derivative. When cyanoguanidine is synthesized with heavy isotopes, such as ¹⁵N, it can be used as a stable isotope labeling reagent for quantitative mass spectrometry. The "¹⁵N₄" designation indicates that all four nitrogen atoms in the cyanoguanidine molecule are the ¹⁵N isotope.

The reaction of a primary amine (from a peptide) with cyanoguanidine adds a C₂H₃N₄ moiety to the peptide. This covalent modification imparts a specific and predictable mass shift, which is fundamental for the identification and quantification of labeled peptides.

Theoretical Mass Shift Calculation

The precise calculation of the mass shift is critical for the accurate interpretation of mass spectrometry data. The calculations are based on the monoisotopic masses of the elements.

The chemical moiety added to a primary amine upon reaction with cyanoguanidine is C₂H₃N₄.

1. Mass of the Added Moiety with Natural Abundance Isotopes:

-

Carbon (C): 2 x 12.000000 Da = 24.000000 Da

-

Hydrogen (H): 3 x 1.007825 Da = 3.023475 Da

-

Nitrogen (¹⁴N): 4 x 14.003074 Da = 56.012296 Da

-

Total Monoisotopic Mass (Unlabeled): 83.035771 Da

2. Mass of the Added Moiety with ¹⁵N₄ Labeling:

-

Carbon (C): 2 x 12.000000 Da = 24.000000 Da

-

Hydrogen (H): 3 x 1.007825 Da = 3.023475 Da

-

Nitrogen (¹⁵N): 4 x 15.000109 Da = 60.000436 Da

-

Total Monoisotopic Mass (¹⁵N₄-labeled): 87.023911 Da

Data Presentation: Summary of Mass Shifts

The following table summarizes the key mass shifts for peptides labeled with both natural abundance and ¹⁵N₄-cyanoguanidine. This data is essential for configuring mass spectrometry data analysis software.

| Description | Monoisotopic Mass Shift (Da) |

| Mass added by unlabeled cyanoguanidine (C₂H₃N₄) | +83.035771 |

| Mass added by ¹⁵N₄-labeled cyanoguanidine (C₂H₃¹⁵N₄) | +87.023911 |

| Mass difference between ¹⁵N₄-labeled and unlabeled modification | +3.98814 |

Note: These mass shifts apply to each site of modification on a peptide (i.e., the N-terminus and each lysine residue).

Chemical Reaction Pathway

The labeling reaction involves the nucleophilic attack of a primary amine on the nitrile carbon of cyanoguanidine, leading to the formation of a biguanide.

Experimental Protocols

A generalized protocol for the chemical labeling of peptides with cyanoguanidine is provided below. Optimization of reaction conditions (e.g., pH, temperature, and incubation time) may be necessary depending on the specific peptides and experimental goals.

Materials:

-

Purified peptide sample

-

Cyanoguanidine or Cyanoguanidine-¹⁵N₄

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

-

Mass spectrometer

Procedure:

-

Peptide Preparation:

-

Ensure the peptide sample is purified and dissolved in a compatible buffer. The buffer should be free of primary amines.

-

Determine the peptide concentration accurately.

-

-

Labeling Reaction:

-

Dissolve cyanoguanidine (or its ¹⁵N₄ isotopologue) in the reaction buffer to a final concentration of 10-50 mM.

-

Add the cyanoguanidine solution to the peptide sample at a molar excess (e.g., 20- to 100-fold excess per amine group).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-55 °C) for 1-4 hours. The reaction of amines with cyanoguanidine can be facilitated by the presence of copper salts and heating.[1]

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., 100 mM Tris) to consume the excess cyanoguanidine.

-

-

Sample Cleanup:

-

Remove excess reagents and salts from the labeled peptide sample using a suitable SPE cartridge (e.g., C18).

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the labeled peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS.

-

For quantitative experiments, mix the unlabeled ("light") and ¹⁵N₄-labeled ("heavy") samples in a 1:1 ratio before LC-MS/MS analysis.

-

Experimental Workflow and Data Analysis

The overall workflow for a quantitative proteomics experiment using Cyanoguanidine-¹⁵N₄ labeling is depicted below.

Data Analysis Considerations:

-

Database Search: When performing a database search, the mass of the cyanoguanidine modification (+83.035771 Da for light, +87.023911 Da for heavy) should be specified as a variable modification on the N-terminus and lysine residues.

-

Quantification: The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs in the mass spectra. The 3.98814 Da mass difference per modification allows for their clear resolution.

Conclusion

Cyanoguanidine-¹⁵N₄ labeling is a valuable chemical method for quantitative proteomics. A thorough understanding of the theoretical mass shifts and reaction chemistry is paramount for successful experimental design and accurate data interpretation. This guide provides the foundational knowledge for researchers to implement this labeling strategy in their proteomic workflows.

References

Methodological & Application

Application Notes and Protocols for Cyanoguanidine-¹⁵N₄ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in vitro and in vivo.[1][2][3][4] Cyanoguanidine-¹⁵N₄, a nitrogen-rich compound, presents a novel tool for tracing nitrogen metabolism. With all four nitrogen atoms labeled, it offers a unique signature for tracking its metabolic fate. This document provides a detailed protocol for the application of Cyanoguanidine-¹⁵N₄ in cell culture, with a focus on tracing its incorporation into key metabolic pathways. While direct literature on the metabolic fate of cyanoguanidine in mammalian cells is sparse, we propose a hypothetical application based on its chemical structure and the known promiscuity of enzymes involved in nitrogen metabolism. We hypothesize that Cyanoguanidine-¹⁵N₄ can serve as a precursor for the guanidino group of L-arginine, thus enabling the study of de novo arginine synthesis and downstream pathways, such as nitric oxide and creatine synthesis.

Proposed Metabolic Pathway

We propose that intracellular amidinotransferases may catalyze the transfer of the ¹⁵N₄-labeled amidine group from cyanoguanidine to a precursor molecule, such as L-ornithine, to form ¹⁵N₄-L-arginine. This newly synthesized arginine can then be utilized in various downstream metabolic pathways.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent cells but can be adapted for suspension cultures.

Materials:

-

Adherent cell line of interest (e.g., HeLa, HEK293)

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Custom-made ¹⁵N-free growth medium

-

Cyanoguanidine-¹⁵N₄ (sterile, cell culture grade)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the ¹⁵N-free base medium with all necessary components (e.g., glucose, dialyzed FBS) except for the standard nitrogen sources you are replacing. Dissolve Cyanoguanidine-¹⁵N₄ in the ¹⁵N-free medium to a final concentration of 100 µM. Ensure complete dissolution and sterilize by filtration (0.22 µm filter).

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add 2 mL of the pre-warmed labeling medium containing Cyanoguanidine-¹⁵N₄ to each well.

-

-

Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of ¹⁵N into downstream metabolites. For flux analysis, shorter time points in the order of minutes to a few hours are recommended.[5]

-

Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and 14,000 x g

Procedure:

-

Quenching and Lysis:

-

Place the 6-well plate on ice.

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

-

Clarification:

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites.

General Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate arginine and related metabolites.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) to detect the mass transitions for unlabeled (M+0) and labeled (M+4) arginine and other potential downstream products.

SRM Transitions for L-Arginine:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| L-Arginine (M+0) | 175.1 | 70.1 |

| ¹⁵N₄-L-Arginine (M+4) | 179.1 | 74.1 |

Data Presentation

The following tables represent hypothetical data from a time-course experiment using Cyanoguanidine-¹⁵N₄.

Table 1: Fractional Enrichment of ¹⁵N₄ in L-Arginine Over Time

| Time (hours) | L-Arginine (M+0) Peak Area | ¹⁵N₄-L-Arginine (M+4) Peak Area | Fractional Enrichment (%) |

| 0 | 1,250,000 | 0 | 0.00 |

| 2 | 1,180,000 | 150,000 | 11.28 |

| 6 | 950,000 | 480,000 | 33.57 |

| 12 | 620,000 | 890,000 | 58.94 |

| 24 | 310,000 | 1,240,000 | 80.00 |

Fractional Enrichment (%) = [ (M+4) / ( (M+0) + (M+4) ) ] * 100

Table 2: Relative Abundance of Downstream Metabolites at 24 hours

| Metabolite | Unlabeled Peak Area (M+0) | Labeled Peak Area (M+x) | Isotopic Enrichment (%) |

| L-Citrulline | 450,000 | 180,000 (M+2) | 28.57 |

| Guanidinoacetate | 280,000 | 95,000 (M+2) | 25.33 |

Experimental Workflow Visualization

Applications in Drug Development

-

Target Validation: By tracing the metabolic fate of Cyanoguanidine-¹⁵N₄, researchers can investigate the activity of enzymes involved in arginine metabolism. This can be valuable for validating drug targets within this pathway.

-